CX21

Catalog No.
S1795737
CAS No.
478980-03-9
M.F
C30H41ClN2Pd
M. Wt
571.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CX21

CAS Number

478980-03-9

Product Name

CX21

Molecular Formula

C30H41ClN2Pd

Molecular Weight

571.53

Synonyms

ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98;PALLADIUM(II);ALLYLCHLORO[1,3-BIS-(DIISOPROPYLPHENYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II);Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium;Allyl[1,3-b

Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) is an air-stable, well-defined palladium N-heterocyclic carbene complex, which can efficiently catalyze α-arylation of ketones.

Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II), commonly known as CX21 or (IPr)Pd(allyl)Cl (CAS 478980-03-9), is a well-defined, air- and moisture-stable N-heterocyclic carbene (NHC) palladium precatalyst. In industrial procurement and process chemistry, CX21 is prioritized for its highly sterically demanding, strongly σ-donating IPr ligand, which remains tightly bound to the palladium center during catalytic cycles . This robust coordination minimizes the precipitation of palladium black and prevents catalyst deactivation. As a commercially available, pre-formed complex, CX21 eliminates the reproducibility issues and variable activation kinetics associated with in situ catalyst generation, establishing it as a benchmark material for demanding Buchwald-Hartwig aminations, Suzuki-Miyaura cross-couplings, and alpha-arylations of sterically hindered substrates.

Substituting pre-formed CX21 with generic palladium sources (such as Pd2(dba)3 or Pd(OAc)2) paired with exogenous phosphine ligands frequently leads to process failures in complex pharmaceutical synthesis. Traditional phosphine systems often suffer from ligand oxidation, incomplete conversions, and poor selectivity, resulting in high levels of dehalogenation impurities that complicate downstream purification. Furthermore, attempting to replace CX21 with in situ generated NHC-palladium complexes (such as in situ PEPPSI-IPr) typically results in significantly lower catalytic activity, necessitating much higher palladium loadings to achieve comparable yields [1]. For procurement, relying on generic multi-component catalyst systems instead of pre-formed CX21 increases the risk of batch-to-batch variability, higher residual palladium levels, and elevated overall manufacturing costs.

Enhanced Selectivity in API Buchwald-Hartwig Amination

In the scalable manufacturing of the Alectinib tetracyclic core, the Buchwald-Hartwig coupling of a halogenated intermediate required strict control over dehalogenation side reactions. While Pd2(dba)3 with XPhos or DavePhos resulted in incomplete reactions, and RuPhos or SPhos led to complete conversion but low selectivity (high dehalogenation impurity), pre-formed CX21 demonstrated high reactivity and enhanced reaction selectivity. Using just 1-2 mol% of CX21 suppressed the dehalogenation impurity and minimized palladium black precipitation [1].

Evidence DimensionReaction selectivity and impurity profile
Target Compound DataCX21 (1-2 mol%) achieved high conversion with high selectivity, suppressing dehalogenation.
Comparator Or BaselinePd2(dba)3 + RuPhos/SPhos (complete reaction but low selectivity/high impurity).
Quantified DifferenceCX21 enabled a reduction to 1-2 mol% loading while maintaining high selectivity, whereas phosphine systems failed to control impurity formation.
ConditionsBuchwald-Hartwig amination of intermediate 22 with 4-morpholinopiperidine.

For pharmaceutical procurement, selecting CX21 directly translates to higher API purity and reduced downstream purification costs by preventing critical dehalogenation impurities.

Ultra-Low Catalyst Loading in Suzuki-Miyaura Couplings

For the industrial preparation of biphenylamines, the choice of a pre-formed NHC-Pd complex is critical for maintaining low catalyst loadings. Patent literature demonstrates that using pre-formed CX21 achieves a 99% yield of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with an exceptionally low catalyst loading of 0.05 mol%. In contrast, attempting to generate a similar PEPPSI-IPr catalyst in situ resulted in a significantly less active complex that required much higher catalyst loadings to drive the reaction[1].

Evidence DimensionCatalyst loading required for >90% yield
Target Compound Data0.05 mol% CX21 yielded 99% product.
Comparator Or BaselineIn situ generated PEPPSI-IPr (significantly less active, requiring high loadings).
Quantified DifferencePre-formed CX21 operates efficiently at 0.05 mol%, drastically outperforming in situ alternatives.
ConditionsSuzuki-Miyaura coupling of ortho-chloronitrobenzene and 3,4,5-trifluorophenylboronic acid.

Procurement of pre-formed CX21 minimizes total palladium consumption and reduces residual metal contamination in final products compared to in situ generated catalysts.

Enabling Alpha-Arylation of Sterically Hindered Ketones

The synthesis of structurally challenging ortho,ortho'-dihalodeoxybenzoins via alpha-arylation of 2'-chloroacetophenones is heavily dependent on the catalyst's ability to overcome severe steric hindrance. A comparative study showed that while Pd(OAc)2 with P(tBu)3 yielded only 11% of the desired product, and Pd2(dba)3 with BINAP led to side reactions (aldol condensation), CX21 successfully catalyzed the arylation in good yields. The robust (IPr)Pd(allyl)Cl system was specifically effective at managing the hindrance imposed by the ortho-chloro substituent [1].

Evidence DimensionProduct yield in sterically hindered alpha-arylation
Target Compound DataCX21 provided good yields of the target o,o'-dihalodeoxybenzoin.
Comparator Or BaselinePd(OAc)2 + P(tBu)3 (11% yield); Pd2(dba)3 + BINAP (failed/side reactions).
Quantified DifferenceCX21 successfully formed the product where traditional phosphine-ligated palladium systems predominantly failed or yielded <15%.
ConditionsPalladium-catalyzed arylation of 2-chloroaryl methyl ketones with dibromoarenes.

For materials science and complex organic synthesis, CX21 unlocks synthetic routes to highly sterically hindered scaffolds that are inaccessible with standard palladium sources.

Exceptional Turnover in Catalytic Dehalogenation

CX21 exhibits extraordinary catalytic activity for the dehalogenation of aryl chlorides, a critical transformation in environmental remediation and synthetic sequence modification. Under microwave-assisted conditions, a catalyst loading of just 0.025 mol% of CX21 (with NaOtBu) was sufficient to completely dehalogenate 4-chlorotoluene in only 120 seconds at 120 °C. This demonstrates an exceptionally high turnover frequency that is difficult to achieve with standard unligated palladium salts [1].

Evidence DimensionReaction time and catalyst loading for complete dehalogenation
Target Compound Data0.025 mol% CX21 achieved complete dehalogenation in 120 seconds.
Comparator Or BaselineStandard palladium-catalyzed dehalogenation protocols (typically requiring >1 mol% and hours of heating).
Quantified DifferenceCX21 operates at a fraction of typical loadings (0.025 mol%) while completing the reaction in just 2 minutes.
ConditionsMicrowave-assisted dehalogenation of 4-chlorotoluene at 120 °C.

The extremely high turnover frequency of CX21 allows manufacturers to drastically reduce process cycle times and catalyst costs in large-scale dehalogenation workflows.

Pharmaceutical API Manufacturing (Buchwald-Hartwig Aminations)

CX21 is highly recommended for late-stage Buchwald-Hartwig aminations in API synthesis, where controlling dehalogenation impurities and avoiding palladium black precipitation are critical for regulatory compliance and yield [1].

Industrial Scale Biphenylamine Synthesis

Due to its ability to operate at ultra-low catalyst loadings (e.g., 0.05 mol%), CX21 is the optimal choice for large-scale Suzuki-Miyaura couplings to produce substituted biphenylamines, significantly reducing the cost and complexity of palladium remediation [2].

Synthesis of Sterically Hindered Scaffolds

CX21 is the preferred precatalyst for the alpha-arylation of sterically hindered ketones, such as ortho-halogenated acetophenones, enabling the construction of complex molecular architectures that traditional phosphine-palladium systems fail to produce [3].

Dates

Last modified: 08-15-2023

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